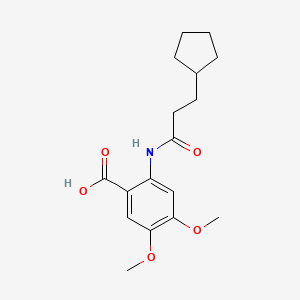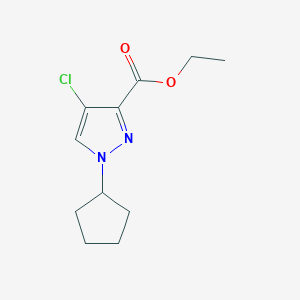![molecular formula C19H22N6O4 B2706171 4-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 898417-69-1](/img/structure/B2706171.png)
4-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a combination of morpholine, pyridazine, piperazine, and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine likely involves multiple steps, including the formation of the morpholinopyridazine and piperazinyl nitrophenyl moieties, followed by their coupling. Typical reaction conditions may include:
Formation of Morpholinopyridazine: This could involve the reaction of morpholine with a pyridazine derivative under acidic or basic conditions.
Formation of Piperazinyl Nitrophenyl: This step might involve the reaction of piperazine with a nitrophenyl derivative, possibly under reflux conditions.
Coupling Reaction: The final step would involve coupling the two intermediates, potentially using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine may undergo various chemical reactions, including:
Oxidation: The nitrophenyl group could be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group could be reduced to an amine.
Substitution: The piperazine and morpholine groups could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules, potentially serving as a ligand in coordination chemistry or as a precursor in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent, given the presence of bioactive functional groups such as morpholine and piperazine.
Medicine
The compound could be explored for its potential therapeutic effects, possibly targeting specific enzymes or receptors in the body.
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(2-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 4-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine may confer unique chemical properties, such as increased reactivity in certain types of reactions and potential biological activity.
Eigenschaften
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c26-19(15-3-1-2-4-16(15)25(27)28)24-9-7-22(8-10-24)17-5-6-18(21-20-17)23-11-13-29-14-12-23/h1-6H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAFHQNUALXLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706089.png)

![(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2706091.png)

![N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide](/img/structure/B2706093.png)
![5-chloro-2-methylsulfanyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide](/img/structure/B2706095.png)

![N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2706097.png)
![2-(5-Methyl-1,2-oxazole-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2706099.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-methyloxalamide](/img/structure/B2706106.png)


![4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide](/img/structure/B2706110.png)
